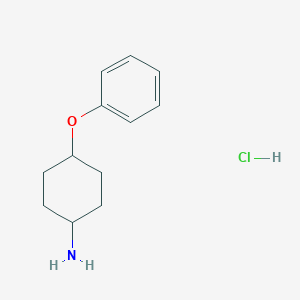![molecular formula C24H28ClN3O3S B2454970 3-(4-Tert-butylphenyl)-8-(3-chloro-4-methylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1219210-14-6](/img/structure/B2454970.png)
3-(4-Tert-butylphenyl)-8-(3-chloro-4-methylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-Tert-butylphenyl)-8-(3-chloro-4-methylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a useful research compound. Its molecular formula is C24H28ClN3O3S and its molecular weight is 474.02. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activities
Compounds with structures related to 3-(4-Tert-butylphenyl)-8-[(3-chloro-4-methylphenyl)sulfonyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one have been synthesized and evaluated for their antimicrobial activities. A study by Dalloul et al. (2017) reported the synthesis of new 1,2,4,8-tetraazaspiro[4.5]dec-2-enes containing 1,2,4-triazole, piperidine, and sulfonamide moieties, which exhibited significant antimicrobial activity against various microbial strains (Dalloul et al., 2017).
Pharmacological Studies
In pharmacological research, derivatives of the spiro[4.5]decane scaffold have been synthesized to explore their potential as pharmacological agents. For instance, compounds exhibiting high affinity for specific receptors, such as the ORL1 (orphanin FQ/nociceptin) receptor, have been developed, leading to the synthesis of optimized ligands with potential therapeutic applications (Röver et al., 2000).
Anticancer and Antidiabetic Analogs
Research into spiro compounds has also extended to the development of novel series of anticancer and antidiabetic analogs. Flefel et al. (2019) synthesized aminospirothiazolo pyridine–carbonitrile derivatives, some of which showed significantly high anticancer activities compared with Doxorubicin® against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines. Additionally, certain compounds demonstrated higher therapeutic indices as alpha-amylase and alpha-glucosidase inhibitors compared with the antidiabetic drug Acarbose (Flefel et al., 2019).
Novel Synthetic Methods
The exploration of novel synthetic methods for compounds related to 3-(4-Tert-butylphenyl)-8-[(3-chloro-4-methylphenyl)sulfonyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one is an active area of research. For example, Wen et al. (2015) developed a metal-free oxidative spirocyclization of arylpropiolamides with sulfonylhydrazides, leading to the synthesis of 3-sulfonated azaspiro[4.5]trienones. This process represents a convenient and efficient approach to synthesizing various biologically important sulfonated azaspiro compounds (Wen et al., 2015).
Properties
IUPAC Name |
3-(4-tert-butylphenyl)-8-(3-chloro-4-methylphenyl)sulfonyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28ClN3O3S/c1-16-5-10-19(15-20(16)25)32(30,31)28-13-11-24(12-14-28)26-21(22(29)27-24)17-6-8-18(9-7-17)23(2,3)4/h5-10,15H,11-14H2,1-4H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXCUZUTJIBEIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC=C(C=C4)C(C)(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-((3-Fluorophenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2454887.png)
![ethyl 2-{[4-(4-fluorobenzyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoate](/img/structure/B2454888.png)

![methyl 4-((2-oxo-2-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)amino)acetamido)methyl)piperidine-1-carboxylate](/img/structure/B2454890.png)

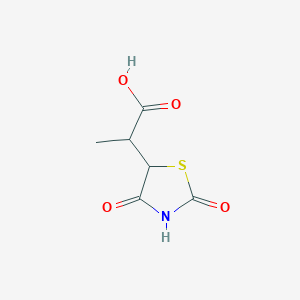
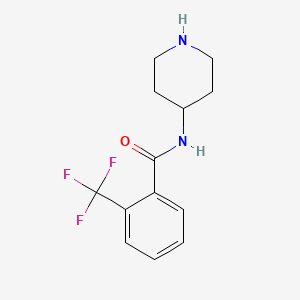
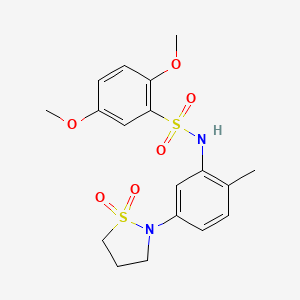
![6-ethoxy-N-[(2-fluorophenyl)methyl]pyrimidine-4-carboxamide](/img/structure/B2454901.png)
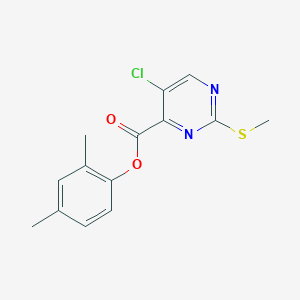
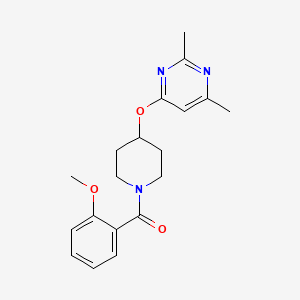
![3-Fluoro-4-[[2-(piperidine-1-carbonyl)morpholin-4-yl]methyl]benzonitrile](/img/structure/B2454906.png)
![2-Methylsulfanyl-N-(2-methyl-2-thiomorpholin-4-ylpropyl)pyrido[4,3-d]pyrimidin-5-amine](/img/structure/B2454907.png)
